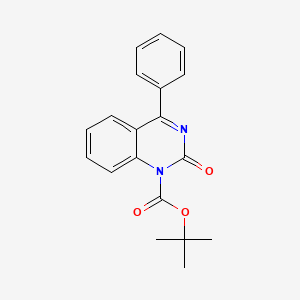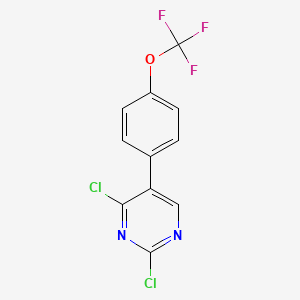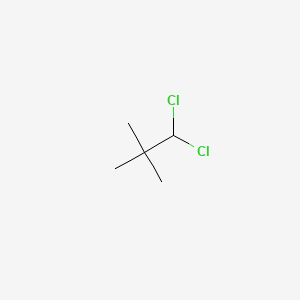
1,1-Dichloro-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon that belongs to the class of haloalkanes. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, which is also bonded to two methyl groups. The structure of this compound can be represented as (CH3)3CCHCl2. It is a colorless liquid with a boiling point of approximately 149.59°C and a density of 1.0900 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet (UV) light or heat. The reaction can be represented as follows:
[ \text{(CH3)3CCH3 + Cl2 → (CH3)3CCHCl2 + HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors where neopentane is chlorinated under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of 2,2-dimethylpropene.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KOH, or NH3 in aqueous or alcoholic solutions.
Elimination: Strong bases like KOH or NaOH in alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of 2,2-dimethylpropene.
Reduction: Formation of 2,2-dimethylpropane.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound for studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,2-dimethylpropane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atom they are attached to electrophilic, thus susceptible to nucleophilic attack. In substitution reactions, nucleophiles replace the chlorine atoms, while in elimination reactions, bases abstract protons leading to the formation of alkenes. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups attached to the central carbon atom .
Comparación Con Compuestos Similares
Similar Compounds
Neopentane (2,2-Dimethylpropane): A hydrocarbon with a similar structure but without chlorine atoms.
1-Chloro-2,2-dimethylpropane: A compound with one chlorine atom instead of two.
2,2-Dichloropropane: A compound with chlorine atoms on different carbon atoms.
Uniqueness
1,1-Dichloro-2,2-dimethylpropane is unique due to the presence of two chlorine atoms on the same carbon atom, which significantly affects its chemical reactivity and physical properties. The steric hindrance from the two methyl groups also influences its reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
1,1-dichloro-2,2-dimethylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLMJAWDKKWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631815 |
Source


|
| Record name | 1,1-Dichloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-54-4 |
Source


|
| Record name | 1,1-Dichloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
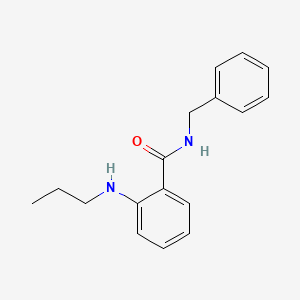

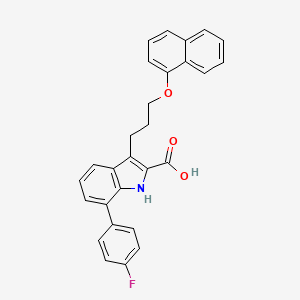
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
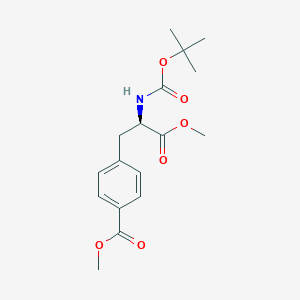
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

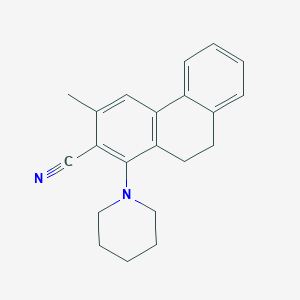
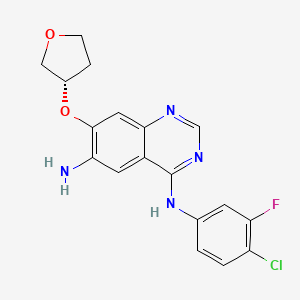
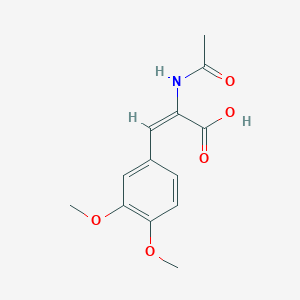
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
